m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
Description
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-11(4-12(3-1)17-9-15-10-20-15)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGOJLCWTUPBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76025-19-9 | |
| Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76025-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30887947 | |
| Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30887947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
71604-74-5 | |
| Record name | N-[3-(2-Oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-2-oxiranemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71604-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxiranemethanamine, N-(3-(2-oxiranylmethoxy)phenyl)-N-(2-oxiranylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071604745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30887947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Initial Alkoxylation (Step A)
The first stage involves reacting meta-aminophenol with a substoichiometric amount of epichlorohydrin under alkaline conditions. A typical molar ratio of 1:1.1–2.2 (meta-aminophenol to epichlorohydrin) ensures partial glycidylation while minimizing oligomerization. Sodium hydroxide (0.9–1.3 equivalents per epichlorohydrin) facilitates dehydrohalogenation, converting chlorohydrin intermediates to epoxides.
Critical Parameters :
Secondary Glycidylation (Step B)
Residual hydroxyl groups from Step A undergo further epoxidation using excess epichlorohydrin (3–8 molar equivalents). This step employs azeotropic distillation to remove water, shifting equilibrium toward product formation. The table below summarizes optimal conditions:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Epichlorohydrin (equiv) | 4–6 per hydroxyl group | Maximizes epoxy conversion |
| NaOH concentration | 50% aqueous solution | Ensures complete dehydrohalogenation |
| Reaction time | 3–4 hours | Minimizes hydrolysis |
Data derived from patent examples indicate epoxy equivalent weights of 105–115 g/Eq and viscosities of 8,000–25,000 cP at 25°C post-reaction.
Final Purification and Isolation (Step C)
Post-glycidylation, the crude product undergoes vacuum distillation (100°C, <10 mmHg) to remove unreacted epichlorohydrin and oligomers. Filtration through activated carbon reduces chlorine content to ≤15,000 ppm, meeting industrial specifications. Key quality metrics include:
- Epoxide value : 6.91 mol/kg (achieved via controlled stoichiometry).
- Volatile content : ≤1.5% to ensure shelf stability.
Mechanistic Insights and Byproduct Control
The glycidylation proceeds via a two-stage mechanism:
- Nucleophilic attack : Meta-aminophenol’s amine and hydroxyl groups react with epichlorohydrin’s electrophilic carbon, forming chlorohydrin intermediates.
- Ring closure : Alkaline conditions (NaOH) eliminate HCl, generating epoxy groups.
Byproduct Mitigation Strategies :
- Stoichiometric excess of epichlorohydrin : Suppresses dimerization by maintaining high [epoxide].
- Azeotropic water removal : Prevents hydrolysis of epoxy rings, a common side reaction.
- Low-temperature processing : Limits thermal degradation of sensitive intermediates.
Advanced Process Optimization
Catalysis Innovations
Recent advancements highlight benzyltrimethylammonium hydroxide as a superior PTC, reducing reaction times by 30% compared to traditional halide-based catalysts. Quaternary ammonium bases enhance interfacial contact, achieving >95% glycidylation efficiency.
Solvent-Free Systems
Modern syntheses eliminate solvents by leveraging epichlorohydrin’s dual role as reactant and reaction medium. This approach reduces waste and simplifies purification, aligning with green chemistry principles.
Real-Time Monitoring
In-line FTIR spectroscopy tracks epoxy content dynamically, enabling immediate adjustments to epichlorohydrin feed rates and NaOH addition. This method reduces batch-to-batch variability, ensuring consistent product quality.
Comparative Analysis of Industrial Methods
The table below contrasts patented glycidylation techniques for this compound synthesis:
Chemical Reactions Analysis
Reaction with Strong Acids
Potassium arsenate reacts exothermically with strong acids (e.g., hydrochloric, sulfuric, nitric) to release highly toxic arsine gas (AsH), a process critical to its hazard profile . The reaction mechanism involves reduction of arsenate (As) to arsine (As), facilitated by acidic conditions:
Key Findings :
-
The reaction generates arsine gas, which is flammable and acutely toxic .
-
Neutralization with acids also produces moderate heat due to the basic nature of potassium arsenate .
Reaction with Active Metals
Potassium arsenate undergoes redox reactions with chemically active metals (e.g., zinc, magnesium), producing arsenic fumes and arsine gas :
Key Findings :
Scientific Research Applications
Coatings
m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is widely used in the formulation of protective coatings due to its excellent adhesion properties and resistance to environmental factors. The compound can be cured with amines or anhydrides, resulting in durable coatings that are resistant to chemicals and abrasion.
Adhesives
This epoxy resin is utilized in the production of structural adhesives that require high strength and durability. Its fast curing speed and strong bonding capabilities make it ideal for applications in construction, automotive, and aerospace industries.
Composite Materials
The compound is also employed in the manufacturing of composite materials. Its trifunctional nature allows for cross-linking with other materials, enhancing the mechanical properties of composites used in various engineering applications.
Electrical Insulation
Due to its excellent electrical insulating properties, this compound is used in electrical insulation systems where thermal stability and resistance to moisture are critical.
Case Study 1: Automotive Coatings
In a study conducted on automotive coatings, this compound was incorporated into a polyurethane-based coating system. The results demonstrated enhanced adhesion and improved resistance to chemical exposure compared to traditional coatings. The coating maintained its integrity even under harsh environmental conditions.
Case Study 2: Structural Adhesives
A research project evaluated the performance of adhesives formulated with this epoxy resin in bonding composite materials. The findings indicated that the use of this compound resulted in significantly higher tensile strength and shear strength compared to conventional epoxy adhesives. This improvement is attributed to the resin's trifunctional nature facilitating better cross-linking during curing.
Mechanism of Action
The mechanism of action of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline involves the reactivity of its epoxy groups. These groups can form covalent bonds with various substrates, leading to cross-linking or modification of the target molecules. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules, facilitating diverse applications in material science and biochemistry.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Dynamic Behavior : Enables stress relaxation (90% stress decay in <60 minutes at 120°C) and rapid self-healing (healing efficiency >95% within 1 hour) .
- Safety : Classified as harmful if swallowed (H302), skin sensitizer (H317), and toxic to aquatic life (H411) .
Comparison with Similar Compounds
Structural Isomers: Para-Substituted Analogues
p-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline (CAS 5026-74-4)
- Structure : Para-substitution on the aromatic ring alters steric and electronic effects compared to the meta isomer .
- Properties :
- Thermodynamic Data : ΔfH° (solid) = -110.50 ± 1.40 kJ/mol; melting point = 50–55°C (estimated) .
- Applications : Used in liquid resin compositions for electronics, improving curability and heat resistance when blended with ortho-toluidine derivatives .
- Safety : Similar hazard profile (H302, H317, H411) but higher production volume (100–1,000 tpa in the EEA) .
Key Differences :
Functional Analogues: Higher-Epoxy Compounds
4,4'-Methylenebis(N,N-diglycidylaniline) (CAS 28768-32-3)
Comparison with Target Compound :
Commercial Epoxy Resins
Araldite MY 0510 (p-isomer)
Performance Comparison :
| Property | m-Isomer | Araldite MY 0510 (p-isomer) |
|---|---|---|
| Viscosity (25°C) | Not reported | 550–850 mPa·s |
| Self-Healing Efficiency | >95% | None |
| Thermal Stability | Moderate (degradable) | High (long-term) |
Ortho-Toluidine Derivatives
N,N-Diglycidylorthotoluidine (CAS 130036-02-9)
Synergistic Use :
- Blending meta- and ortho-isomers (1:1 to 3.5:1 mass ratio) balances curability and flexibility in electronic encapsulants .
Biological Activity
m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline, also known by its CAS number 71604-74-5, is a trifunctional epoxy resin that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its toxicity, environmental impact, and potential applications in various fields.
Basic Information
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- Boiling Point : 435.3 ± 15.0 °C (predicted)
- Density : 1.305 ± 0.06 g/cm³ (predicted)
- Water Solubility : 1.78 g/L at 20°C
- LogP : 1.6
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | Brown viscous liquid |
| Viscosity (25°C) | 8000.0 - 25000.0 CPS |
| Epoxy Equivalent | 105.0 – 115.0 g/Eq |
| Volatile Content | ≤ 1.5% |
Toxicity and Safety Profile
The compound is noted for its potential toxicity:
- Genotoxicity : Classified as suspected of causing genetic defects and may pose risks to aquatic life with long-lasting effects .
- Skin Sensitization : It may cause allergic skin reactions and irritation upon contact .
- Inhalation Risks : The compound poses inhalation risks, with recommended exposure limits established for occupational settings .
Environmental Impact
The environmental assessment indicates that this compound is toxic to aquatic organisms, necessitating precautions to prevent environmental release . Its persistence and bioaccumulation potential warrant careful handling in industrial applications.
Case Study 1: Occupational Exposure
A study highlighted the risks associated with occupational exposure to epoxy resins, including compounds like this compound. Workers in industries utilizing epoxy resins reported symptoms of respiratory irritation and skin sensitization, indicating the need for stringent safety measures and monitoring protocols .
Case Study 2: Ecotoxicological Assessment
Research conducted on the ecotoxicological effects of epoxy compounds revealed that this compound exhibited significant toxicity to freshwater organisms at concentrations exceeding established PNEC (Predicted No Effect Concentration) levels . This underscores the importance of assessing the environmental impact of such chemicals before their widespread use.
Research Findings
Recent studies have focused on the development of safer alternatives to traditional epoxy compounds while maintaining mechanical properties. Research into modifying the structure of this compound has shown promise in reducing toxicity while enhancing performance characteristics such as heat resistance and mechanical strength .
Summary of Findings
| Aspect | Findings |
|---|---|
| Genotoxicity | Suspected genetic defects |
| Aquatic Toxicity | Toxic to aquatic life |
| Skin Sensitization Potential | Yes |
| Occupational Exposure Risks | Respiratory irritation and skin issues |
Q & A
Q. What are the critical safety protocols for handling m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline in laboratory settings?
Methodological Answer:
- Engineering Controls : Use general ventilation systems to minimize vapor/dust accumulation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374 standards for chemical resistance), safety goggles, and lab coats. For respiratory protection, use NIOSH-approved respirators if local ventilation is inadequate .
- Skin Protection : Apply barrier creams pre-exposure and wash hands thoroughly post-handling. Allow skin recovery time between exposures .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and collect contaminated waste in approved containers. Avoid discharge into drains or watercourses .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥10 minutes. Seek medical attention for persistent symptoms .
Q. How should researchers design experiments to characterize the curing kinetics of epoxy resins containing this compound?
Methodological Answer:
- Dynamic DSC Analysis : Use differential scanning calorimetry (DSC) to monitor exothermic curing peaks. Optimize heating rates (e.g., 5–10°C/min) to determine activation energy via the Kissinger method .
- Rheological Profiling : Employ cone-plate rheometry to measure viscosity changes during curing. Track gelation time at isothermal conditions (e.g., 120–150°C) .
- Curing Agent Ratios : Test stoichiometric ratios with amines (e.g., 4,4′-diaminodiphenylsulfone) or anhydrides. For example, a 1:1 mass ratio of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline to N,N-diglycidylorthotoluidine improves heat resistance in composites .
Q. What analytical methods are recommended for identifying impurities in synthesized batches?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities like residual chlorohydrins .
- Mass Spectrometry (MS) : Pair LC with electrospray ionization (ESI-MS) to identify byproducts (e.g., oligomers) via molecular ion peaks and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR to confirm structural integrity and detect unreacted glycidyl groups or hydrolysis products .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved through advanced analytical workflows?
Methodological Answer:
- Suspect Screening in Biomonitoring : Use LC-HRMS with suspect lists (e.g., PMO/PMT substances) to detect m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline in environmental or biological matrices. Validate findings via MS/MS fragmentation and retention time alignment with reference standards .
- Degradation Studies : Simulate aquatic conditions (pH 7–9, UV light) and analyze degradation products via QTOF-MS. Compare results with regulatory databases (e.g., ECHA’s REACH dossiers) to resolve discrepancies in persistence claims .
Q. What methodologies are employed to assess the structure-property relationships in high-Tg epoxy vitrimers synthesized with this compound?
Methodological Answer:
- Resin-Transfer Molding (RTM) : Process pre-polymerized resins (e.g., HexFlow® RTM6-2) under controlled pressure/temperature to study vitrimer formation. Measure Tg via DMA (tan δ peak) and correlate with crosslink density .
- Stress-Relaxation Testing : Apply tensile strain at elevated temperatures (e.g., 200°C) to quantify bond exchange kinetics. Use Arrhenius plots to derive activation energy for dynamic covalent networks .
- Water Plasticization Analysis : Expose undercured thermosets to 70°C water and track Tg shifts via DSC. Gravimetric analysis can differentiate between additional curing and hydrolytic degradation .
Q. What experimental approaches are needed to evaluate the aquatic toxicity of degradation byproducts?
Methodological Answer:
- OECD 210 Fish Embryo Assay : Expose zebrafish embryos to degradation products (e.g., NOx, CO) at sublethal concentrations (0.1–10 mg/L). Monitor teratogenicity (e.g., spinal deformities) and mortality over 96 hours .
- Algal Growth Inhibition (OECD 201) : Test Pseudokirchneriella subcapitata in 72-hour exposures. Use LC-MS to quantify bioaccumulation potential of hydrophobic byproducts .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50) using structural analogs (e.g., diglycidylaniline derivatives) from databases like ECOTOX .
Key Data from Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
